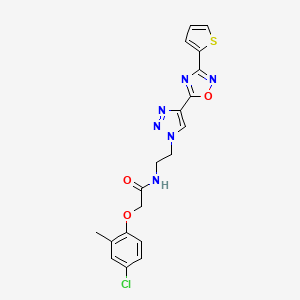

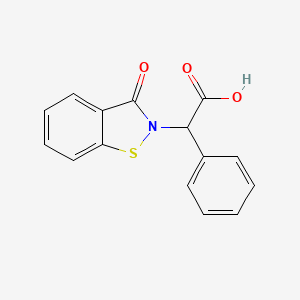

![molecular formula C7H12ClNO3 B2516357 (1R,4S,6R)-6-氨基-2-氧代双环[2.2.1]庚烷-4-羧酸;盐酸盐 CAS No. 2503155-98-2](/img/structure/B2516357.png)

(1R,4S,6R)-6-氨基-2-氧代双环[2.2.1]庚烷-4-羧酸;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid; hydrochloride" is a structurally complex bicyclic amino acid derivative. This type of compound is of significant interest in the field of organic chemistry due to its potential applications in drug discovery and as a building block for more complex molecules. The papers provided discuss the synthesis of related bicyclic amino acid derivatives, which can offer insights into the synthesis and properties of the compound .

Synthesis Analysis

The synthesis of related compounds involves multi-step processes that utilize starting materials from the chiral pool. For instance, the synthesis of enantiomerically pure 2(S)-amino-6(R)-hydroxy-1,7-heptanedioic acid dimethyl ester hydrochloride is derived from cycloheptadiene and involves an acylnitroso Diels-Alder reaction as a key step . Similarly, the synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane-1-carboxylic acid from l-4-hydroxyproline uses a tandem Strecker reaction and intramolecular nucleophilic cyclization . These methods highlight the importance of stereochemistry and the use of chiral starting materials to achieve the desired enantiomeric purity.

Molecular Structure Analysis

The molecular structure of bicyclic amino acid derivatives is characterized by the presence of multiple chiral centers, which are crucial for their biological activity and their utility as chiral auxiliaries. The papers describe the stereoselective preparation of compounds with specific configurations, such as (1S, 2R)- and (1S, 2S)-2-hydroxy-7,7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids . These configurations are achieved through selective reactions, such as L-Selectride reduction and base-catalyzed epimerization, which are essential for obtaining the desired stereochemistry.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are carefully designed to manipulate the stereochemistry and functional groups of the molecules. The acylnitroso Diels-Alder reaction is used to construct the carbon framework with the desired stereochemistry . The Strecker reaction, followed by intramolecular cyclization, is employed to introduce additional amino groups into the bicyclic framework . These reactions are not only pivotal for the synthesis of the compounds but also provide insights into the reactivity and interaction of functional groups within the bicyclic system.

Physical and Chemical Properties Analysis

The physical and chemical properties of these bicyclic amino acid derivatives are influenced by their molecular structure. The presence of multiple chiral centers and functional groups such as carboxylic acids and amines can affect their solubility, stability, and reactivity. These properties are essential for their potential applications in peptide synthesis and drug discovery. The papers do not provide explicit details on the physical and chemical properties of the compounds synthesized, but these can be inferred from the molecular structures and the functional groups present.

科学研究应用

改进的合成技术

研究人员已经开发出对映纯 2-氮杂双环[2.2.1]庚烷衍生物的改进合成方法,展示了立体选择性合成方面的进步,并促进了多克级制备。此类开发成果使环状脯氨酸类似物的有效生产成为可能,由于其潜在的生物活性,环状脯氨酸类似物在药物化学中很有价值 (Tararov 等人,2002)。

不对称合成

已经证明了通过水溶液中的氮杂-狄尔斯-阿尔德反应不对称合成双环氨基酸衍生物,突出了该化合物在创建手性亚胺离子中的效用。该过程开辟了合成具有高非对映选择性的化合物的途径,这对于药物开发和生物机制的研究至关重要 (Waldmann 和 Braun,1991)。

化学表征和应用

人们已经投入大量精力对源自相关双环化合物的新的席夫碱进行化学表征和探索。此类研究支持合成具有潜在抗菌和杀真菌活性的新型化合物,为开发新的治疗剂做出了贡献 (Al-Masoudi 等人,2015)。

抗帽菌素及相关化合物

抗帽菌素及相关化合物的合成涉及使用碱催化的碎裂技术创建骨架。该方法有助于理解生物活性的结构要求,为新的药物设计策略提供了见解 (Crossley 和 Stamford,1994)。

合成路线和药物化学

对生产非天然氨基酸的有效合成路线的探索证明了该化合物作为药物化学中一个模块的重要性。这些研究为设计具有特定生物活性的分子提供了基础知识,促进了药物发现领域的发展 (Napolitano 等人,2010)。

属性

IUPAC Name |

(1R,4S,6R)-6-amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.ClH/c8-4-1-7(6(9)10)2-5(4)11-3-7;/h4-5H,1-3,8H2,(H,9,10);1H/t4-,5-,7+;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXRPIDGCJGFRQB-SPVONFOCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2CC1(CO2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H]2C[C@@]1(CO2)C(=O)O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1R,4S,6R)-6-Amino-2-oxabicyclo[2.2.1]heptane-4-carboxylic acid;hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

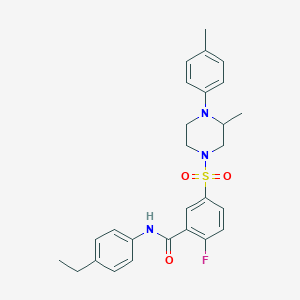

![N-[1-(2,6-dichlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinyl]-N'-(3,4-difluorophenyl)urea](/img/structure/B2516274.png)

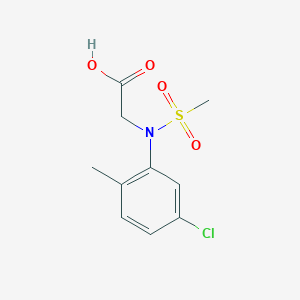

![6-[[4-(4-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2516283.png)

![3-[5-(4-Fluorophenyl)thiophen-2-yl]prop-2-enoic acid](/img/structure/B2516284.png)

![3,5-dimethoxy-N-[5-(3-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2516291.png)

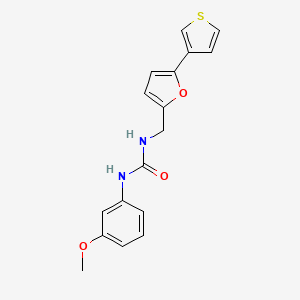

![2-chloro-N-[3-cyano-4,5-bis(furan-2-yl)furan-2-yl]acetamide](/img/structure/B2516292.png)

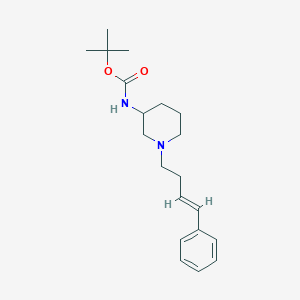

![2-chloro-N-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-5-nitrobenzamide](/img/structure/B2516293.png)

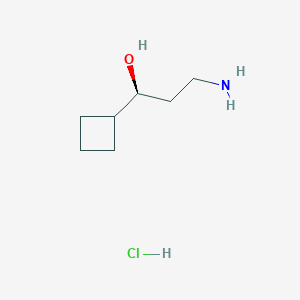

![[5-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methanamine hydrochloride](/img/structure/B2516297.png)